molecular formula C9H15N3O2 B13568944 Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13568944
M. Wt: 197.23 g/mol
InChI Key: MHMLYBUYDSOQQR-UHFFFAOYSA-N
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Description

Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic compound featuring an imidazole ring linked to a methylamino-substituted butanoate ester backbone. Its structure combines hydrogen-bonding capabilities (via the imidazole and methylamino groups) with ester-mediated lipophilicity, making it a candidate for pharmaceutical and biochemical applications. The compound is distinguished by its CAS number (1247541-38-3) and high purity (98%) .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 4-imidazol-1-yl-2-(methylamino)butanoate

InChI

InChI=1S/C9H15N3O2/c1-10-8(9(13)14-2)3-5-12-6-4-11-7-12/h4,6-8,10H,3,5H2,1-2H3

InChI Key

MHMLYBUYDSOQQR-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C=CN=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves the reaction of imidazole with a suitable butanoate derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Key Functional Groups Molecular Formula Molecular Weight Key Features
Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate (1247541-38-3) Imidazole, methylamino, methyl ester C₁₀H₁₆N₃O₂ 225.25 High purity (98%); balanced hydrophilicity-lipophilicity
Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate (3543-72-4) Benzimidazole, nitro, ethyl ester C₁₅H₁₈N₃O₄ 304.32 Nitro group (electron-withdrawing); pharmaceutical intermediate
4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (126664-28-6) Imidazole, nitro, ketone C₈H₁₁N₃O₃ 197.19 Ketone group (reactive site); lower molecular weight
4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride (N/A) Imidazole, carboxylic acid, HCl salt C₈H₁₃ClN₂O₂ 204.65 Ionic form (enhanced water solubility); lacks methylamino group
Ethyl 1-methyl-1H-imidazole-5-carboxylate (66787-70-0) Imidazole, methyl, ethyl ester C₇H₁₀N₂O₂ 154.17 Simpler structure; discontinued availability

Key Observations :

  • Solubility : The hydrochloride salt in exhibits higher aqueous solubility due to ionic character, whereas the ethyl ester in and methyl ester in the target compound prioritize lipid solubility.
  • Metabolic Stability : The ketone in may undergo nucleophilic addition or reduction, while ester groups (target compound, ) are prone to hydrolysis.

Pharmaceutical Relevance

Research Findings and Trends

  • Synthetic Routes: The target compound shares synthetic strategies (e.g., condensation, esterification) with and , but its methylamino group requires selective protection/deprotection steps .
  • Stability : Comparative studies suggest that imidazole esters (target, ) are more stable under basic conditions than nitro-substituted analogs , which may degrade via nitro reduction pathways.

Biological Activity

Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate is a compound of growing interest in medicinal chemistry due to its unique structural features, including an imidazole ring and a methylamino group. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications in pharmacology.

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1247541-38-3

The compound's structure includes a butanoate moiety attached to an imidazole ring, which is known for its biological significance. The presence of both the imidazole and methylamino groups suggests potential interactions with various biological targets, particularly enzymes and receptors involved in metabolic pathways.

Compounds containing imidazole rings often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives have been shown to possess antimicrobial properties, making them useful in treating infections caused by bacteria and fungi .
  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound could interact with various receptors, influencing cellular signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of imidazole derivatives. For instance, variations in the alkyl chain length or functional groups can significantly alter potency and selectivity against biological targets:

Compound NameKey FeaturesBiological Activity
This compoundContains an imidazole ring and methylamino groupPotential enzyme inhibition
Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoateEthyl group instead of methylAltered pharmacokinetic properties
4-(1H-imidazol-1-yl)-2-methylbutanoic acidLacks methylamino groupDifferent biological activity

A notable study investigated the interaction of imidazole derivatives with HSET proteins, revealing that specific modifications could enhance binding affinity and inhibit cancer cell proliferation .

Pharmacological Applications

The unique combination of functional groups in this compound suggests several potential applications:

  • Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals.
  • Chemical Biology : Used as a probe to study biological pathways.
  • Antimicrobial Development : Potential for developing new antimicrobial agents against resistant strains .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signal(s)Reference
1H NMR δ 3.7 ppm (s, 3H, OCH3)
13C NMR δ 170.2 ppm (ester C=O)
ESI-MS [M+H]+ = 226.2

Q. Table 2. Reaction Optimization Parameters

StepOptimal ConditionsYield (%)
Cyclization1,4-Diaminobutane, glyoxal, HCl, 90°C, 6h65–70
Reductive AminationMethylamine, NaBH4, MeOH, RT, 12h80–85
EsterificationMeOH, H2SO4, reflux, 24h75–80

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